molecular formula C5H9NO3 B3047370 Acetamidomethyl acetate CAS No. 13831-32-8

Acetamidomethyl acetate

Cat. No.: B3047370
CAS No.: 13831-32-8
M. Wt: 131.13 g/mol
InChI Key: JIYAUZMNUQFTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamidomethyl acetate is a chemical compound commonly used as a protecting group in peptide synthesis. It is particularly useful in the synthesis of peptides that contain disulfide bonds. The compound helps in protecting the sulfhydryl groups of cysteine residues during the synthesis process, ensuring that the desired peptide structure is maintained.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamidomethyl acetate can be synthesized through the reaction of acetamidomethyl chloride with sodium acetate in an aqueous medium. The reaction typically requires a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for use in peptide synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when used in peptide synthesis. The oxidation process helps in the removal of the protecting group, allowing the formation of disulfide bonds.

    Substitution: The compound can also participate in substitution reactions where the acetamidomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Iodine: Used in the oxidation process to remove the acetamidomethyl protecting group.

    Diethyl Ether: Employed in the isolation and purification of the oxidized peptide.

Major Products Formed:

    Disulfide-Containing Peptides: The primary products formed from the reactions involving this compound are peptides with disulfide bonds, which are crucial for their biological activity.

Scientific Research Applications

Acetamidomethyl acetate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a protecting group in the synthesis of complex peptides.

    Biology: Facilitates the study of peptide structures and functions by ensuring the correct formation of disulfide bonds.

    Medicine: Plays a role in the development of peptide-based drugs, including hormones and enzyme inhibitors.

    Industry: Employed in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The primary mechanism of action of acetamidomethyl acetate involves the protection of sulfhydryl groups in cysteine residues during peptide synthesis. By forming a stable acetamidomethyl group, it prevents unwanted reactions that could disrupt the peptide structure. Upon completion of the synthesis, the protecting group is removed through oxidation, allowing the formation of disulfide bonds.

Comparison with Similar Compounds

    Phenylacetamidomethyl Acetate: An alternative protecting group with similar stability and lability.

    Trityl Acetate: Another protecting group used in peptide synthesis, but with different reactivity and stability profiles.

Uniqueness: this compound is unique in its ability to provide stable protection to sulfhydryl groups while being easily removable through oxidation. This makes it particularly valuable in the synthesis of peptides with multiple disulfide bonds, ensuring the correct formation of the desired peptide structure.

Properties

IUPAC Name

acetamidomethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-9-5(2)8/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYAUZMNUQFTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501794
Record name Acetamidomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13831-32-8
Record name Acetamidomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamidomethyl acetate
Reactant of Route 2
Reactant of Route 2
Acetamidomethyl acetate
Reactant of Route 3
Reactant of Route 3
Acetamidomethyl acetate
Reactant of Route 4
Reactant of Route 4
Acetamidomethyl acetate
Reactant of Route 5
Reactant of Route 5
Acetamidomethyl acetate
Reactant of Route 6
Reactant of Route 6
Acetamidomethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.